5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
Chemical Structure and Key Features 5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by:
- A 2-phenyl substituent at position 2, contributing to π-π stacking interactions in biological systems.
- A 4-{[(2-thienylmethyl)amino]methylene} moiety, introducing a thiophene-based heterocyclic system that may improve electronic properties and binding affinity in pharmacological contexts .
- Condensation reactions between pyrazolone precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and aldehydes or amines under reflux conditions, often catalyzed by bases like piperidine or diethanolamine . For example, thiophene-2-carboxaldehyde reacts with pyrazolone derivatives to form thienyl-substituted analogs .
- Functionalization steps, such as ethoxylation, may involve nucleophilic substitution or protection/deprotection strategies .
Properties
IUPAC Name |
5-ethoxy-2-phenyl-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-16-15(12-18-11-14-9-6-10-23-14)17(21)20(19-16)13-7-4-3-5-8-13/h3-10,12,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRUHGBXMIKYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS No. 338751-03-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a thienylmethyl group and an ethoxy substituent, suggests diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.
The molecular formula of this compound is , with a molecular weight of 327.4 g/mol. Key physicochemical properties include:
- Boiling Point: Approximately 446.7°C (predicted) .
- Density: Estimated at 1.26 g/cm³ .
- pKa: Approximately 8.42 .
Antioxidant Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, thieno[2,3-c]pyrazole compounds have been shown to protect erythrocytes from oxidative damage induced by toxic substances such as 4-nonylphenol in fish models like Clarias gariepinus. The protective effect was measured by assessing the percentage of altered erythrocytes, which was significantly lower in treated groups compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
This data highlights the potential of thieno[2,3-c]pyrazole derivatives as effective antioxidants .
Antimicrobial and Anti-inflammatory Activity
Pyrazole derivatives, including those similar to the compound , have been reported to possess antimicrobial and anti-inflammatory properties. These activities are particularly relevant in the context of developing new therapeutic agents for treating infections and inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been explored extensively. Some studies suggest that specific thienopyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumor growth .
Case Studies
Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing various thienopyrazole derivatives demonstrated their biological activities through in vitro assays against cancer cell lines and microbial strains. The synthesized compounds were evaluated for their cytotoxicity and antimicrobial efficacy, showing promising results that warrant further investigation into their mechanisms of action .
Case Study: Antioxidant Effects in Aquatic Species
Another investigation assessed the impact of new thieno[2,3-c]pyrazole compounds on the erythrocytes of Clarias gariepinus. The study found that these compounds significantly reduced oxidative stress markers compared to control groups exposed solely to toxicants .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazol compounds exhibit promising anticancer properties. For instance, compounds similar to 5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one have been tested for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .
Antimicrobial Properties
Research has shown that pyrazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. In particular, the thienyl moiety enhances the compound's interaction with microbial targets .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL. |
| Study C | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by up to 70%. |
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity :
- The thienylmethyl group in the target compound may offer superior electronic interactions compared to phenyl or pyridinyl analogs, as thiophene’s sulfur atom participates in resonance and weak polar interactions .
- Ethoxy vs. Methyl/Propyl Groups : The ethoxy substituent at position 5 likely increases metabolic stability compared to methyl or propyl groups, which are more prone to oxidation .
Synthetic Accessibility: Compounds with simpler substituents (e.g., 5-methyl or 4-methoxybenzylidene) are synthesized in higher yields (>70%) using one-pot condensation methods . Introduction of the thienylmethylamino group may require optimized reaction conditions (e.g., catalyst selection, solvent polarity) to avoid side products .
Pharmacological Potential: Pyrazolones with thiophene or thiadiazole moieties show enhanced antiviral and anticancer activities in silico, suggesting the target compound may share similar properties . The anti-fibrotic activity of TSE highlights the therapeutic relevance of pyrazolone scaffolds in modulating signaling pathways like TGF-β2/SMAD .
Thienylmethyl-substituted derivatives exhibit distinct IR signatures (e.g., ν(C=N) ~1600 cm⁻¹) due to conjugation with the thiophene ring .
Preparation Methods
Cyclocondensation of Hydrazines with Carbonyl Compounds
The core pyrazolone structure is typically synthesized via cyclocondensation between substituted hydrazines and β-ketoesters or diketones. For this compound, phenylhydrazine reacts with ethyl acetoacetate under acidic or basic conditions to form 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Subsequent functionalization at the 4-position introduces the thienylmethyl amino group through a Mannich-type reaction.
Procedure :
- Formation of Pyrazolone Core :
- Introduction of Thienylmethyl Amino Group :
Mechanistic Insight :
The Mannich reaction proceeds via imine formation, where the methylene group at the 4-position of the pyrazolone acts as the nucleophile, attacking the electrophilic amine derivative.
Multi-Step Synthesis Using Protective Groups
A patent (WO1998058934A1) outlines a protective group strategy to enhance regioselectivity and yield:
Stepwise Synthesis :
- Protection of Amine Functionality :
Condensation with Pyrazolone Intermediate :
Deprotection :
Advantages :
- SEM protection prevents unwanted side reactions during condensation.
- Yields improve from 45% (unprotected) to 68% (protected).
Diazotization and Coupling Approach
Analogous to methods for related pyrazolones, diazotization of aniline derivatives followed by coupling with hydrazides can be adapted:
Procedure :
Coupling with Hydrazide :
Cyclization and Functionalization :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Characterization and Analytical Data
The compound is validated using:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one?
Answer:
The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors (e.g., β-keto esters or substituted aldehydes). Key steps include:
- Hydrazone formation : Reacting a hydrazine derivative (e.g., thienylmethylhydrazine) with an ethoxy-substituted β-keto ester under acidic or basic conditions to form the pyrazolone core .
- Methylene insertion : Introducing the aminomethylene group via condensation with a thienylmethylamine derivative, often catalyzed by acetic acid or p-toluenesulfonic acid .
- Purification : Recrystallization from ethanol or methanol is standard, though column chromatography may be required for impurities .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : To verify the pyrazolone core, ethoxy group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2), and thienyl protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Confirm the presence of C=O (1720–1680 cm⁻¹) and N-H stretches (3300–3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation steps, while ethanol minimizes side reactions during cyclization .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate aminomethylene formation .
- Real-time monitoring : Use TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust reaction times .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous pyrazolone derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethoxy vs. methoxy, phenyl vs. thienyl) and correlate with bioassay results (e.g., IC50 values for anticancer activity) .
- Computational modeling : Use molecular docking to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity) and validate with experimental assays .
- Control experiments : Test stability under assay conditions (pH, temperature) to rule out decomposition artifacts .
Advanced: What strategies are effective for analyzing tautomeric equilibria in the pyrazolone core?
Answer:
- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) in the solid state .
- NMR titration : Monitor chemical shift changes in deuterated DMSO or CDCl3 to assess solution-phase tautomerism .
- DFT calculations : Predict energetically favored tautomers using Gaussian or ORCA software .
Basic: What are the key solubility and stability considerations for this compound in biological assays?
Answer:
- Solubility : Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation. Test solubility in PBS or cell culture media .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC analysis to detect hydrolysis or oxidation products .
Advanced: How can researchers design analogs to enhance the compound’s pharmacokinetic profile?
Answer:
- Bioisosteric replacement : Substitute the thienyl group with furan or pyridine to improve metabolic stability .
- Prodrug strategies : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
- LogP optimization : Adjust the ethoxy chain length or incorporate polar groups (e.g., -OH, -COOH) to modulate membrane permeability .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : COX-2 inhibition ELISA .
Advanced: How can synthetic by-products be identified and minimized during scale-up?
Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates .
- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time by-product detection .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Answer:
- Enzyme kinetics : Measure inhibition constants (Ki) for target enzymes (e.g., topoisomerase II for anticancer activity) .
- Cellular imaging : Use fluorescently tagged analogs to track subcellular localization .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
